(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid
Description
(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid is a non-natural amino acid derivative characterized by its Boc (tert-butoxycarbonyl)-protected α-amino group and a dimethylamino substituent at the δ-position. This compound serves as a critical intermediate in peptide synthesis and medicinal chemistry, particularly in the design of molecules targeting neurological and enzymatic pathways. Its stereochemistry (S-configuration) and functional groups enable selective interactions in biological systems, making it valuable for drug discovery and biochemical studies .
Properties
IUPAC Name |
(2S)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)13-9(10(15)16)7-6-8-14(4)5/h9H,6-8H2,1-5H3,(H,13,17)(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCLYVIARHJTTL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582928 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~,N~5~-dimethyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65671-54-7 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~,N~5~-dimethyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Properties
- Molecular Formula : C₁₂H₂₄N₂O₄
- Molecular Weight : 260.33 g/mol
- CAS Number : 65671-54-7
This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is crucial for maintaining the stability of the amine during various synthetic steps.
Preparation Methods
General Synthesis Overview
The synthesis of (S)-2-[(tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid typically involves the following steps:
- Protection of Amine : The amine group is protected using a tert-butoxycarbonyl group.
- Formation of Key Intermediates : Key intermediates such as N-tert-butoxycarbonyl-N'-benzyloxycarbonyl-L-ornithine are formed.
- Hydrogenation : The reaction mixture undergoes hydrogenation to reduce double bonds and further stabilize the structure.
- Deprotection : Finally, the protecting groups are removed to yield the final product.
Detailed Synthetic Routes
Method 1: Hydrogenation of Protected Amino Acids
A common method involves starting with N-tert-butoxycarbonyl-N'-benzyloxycarbonyl-L-ornithine:
Reagents :
- N-tert-butoxycarbonyl-N'-benzyloxycarbonyl-L-ornithine
- 37% Aqueous formaldehyde
- Methanol-water mixture
- Palladium on carbon (10% Pd-C) catalyst
-
- Dissolve 20 g of N-tert-butoxycarbonyl-N'-benzyloxycarbonyl-L-ornithine in a methanol-water mixture (1:1).
- Add formaldehyde and palladium catalyst under argon atmosphere.
- Hydrogenate at room temperature for about four days at a pressure of approximately 50 psi.
- Filter off the catalyst and evaporate the solvent to obtain this compound with a yield of nearly 100%.
Method 2: Guanidination Process
An alternative method includes guanidination of protected ornithine derivatives:
Reagents :
- Boc-Orn-OtBu hydrochloride
- Guanidinating reagent
- DCM (Dichloromethane)
- DIPEA (N,N-Diisopropylethylamine)
Summary of Yields and Conditions
| Method | Starting Material | Yield | Reaction Conditions |
|---|---|---|---|
| Method 1 | N-tert-butoxycarbonyl-N'-benzyloxycarbonyl-L-ornithine | ~100% | Hydrogenation in methanol-water at room temperature |
| Method 2 | Boc-Orn-OtBu hydrochloride | Variable | Guanidination in DCM with DIPEA |
Chemical Reactions Analysis
Types of Reactions
(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield amine derivatives. Substitution reactions can result in the formation of free amino acids or other functionalized derivatives .
Scientific Research Applications
Pharmaceutical Applications
1.1 Peptide Synthesis
One of the primary uses of (S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine function during peptide coupling reactions. This protection is crucial for preventing unwanted side reactions that can occur during the synthesis process.
1.2 Drug Development
The compound has been explored for its potential in drug design, particularly in the development of inhibitors for various enzymes and receptors. Its structural features allow it to mimic natural substrates or inhibitors, making it a valuable scaffold in medicinal chemistry.
Biochemical Research
2.1 Enzyme Inhibition Studies
Research has indicated that this compound can be utilized to study enzyme kinetics and inhibition mechanisms. Its ability to interact with specific enzymes can provide insights into metabolic pathways and regulatory mechanisms within biological systems.
2.2 Structural Biology
In structural biology, this compound can serve as a building block for more complex molecules used in X-ray crystallography studies. By incorporating this compound into peptides, researchers can investigate protein structures and interactions at a molecular level.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protective group for the amino group, preventing unwanted reactions during synthesis. Upon removal of the tert-butoxycarbonyl group, the free amino group can participate in various biochemical reactions, including enzyme catalysis and protein binding .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes structurally related compounds, focusing on substituent variations, optical activity, and synthetic utility:
*SPPS: Solid-phase peptide synthesis.
Biological Activity
(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid, commonly referred to as Boc-DMA (Boc = tert-butoxycarbonyl, DMA = dimethylamino), is a compound that has garnered interest in various biological applications, particularly in medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name : (2S)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- Molecular Formula : C₁₂H₂₄N₂O₄
- Molecular Weight : 260.34 g/mol
- CAS Number : 65671-54-7
The biological activity of Boc-DMA primarily stems from its role as an amino acid derivative. It is often utilized in the synthesis of peptide-based therapeutics due to its ability to act as a building block for more complex molecules. The dimethylamino group provides a positively charged site that can enhance interactions with negatively charged biological targets, such as proteins or nucleic acids.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Boc-DMA has been shown to inhibit certain enzymes involved in cancer progression and metastasis. For instance, it may interfere with the activity of mitotic kinesins like HSET (KIFC1), which are crucial for proper cell division in cancer cells .
- Modulation of Cellular Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis, potentially leading to enhanced therapeutic effects in cancer treatment.
Pharmacological Properties
Boc-DMA exhibits several pharmacological properties that make it a candidate for further research:
- Anticancer Activity : Studies indicate that Boc-DMA derivatives can induce cell death in various cancer cell lines by disrupting mitotic processes . The compound's ability to create multipolar spindles leads to aberrant cell division.
- Neuroprotective Effects : Preliminary research suggests that Boc-DMA may have neuroprotective properties, although this area requires further investigation.
Case Studies and Research Findings
-
Inhibition of HSET : A study published in the Journal of Medicinal Chemistry demonstrated that Boc-DMA derivatives could inhibit HSET with an IC50 value in the micromolar range. This inhibition was linked to the induction of multipolarity in centrosome-amplified cancer cells, which is a hallmark of disrupted mitosis .
Compound IC50 (μM) Effect Boc-DMA Derivative 2.7 Induces multipolarity Control Compound 7.1 Lesser effect on multipolarity - Stability and Bioavailability : Research on the pharmacokinetics of Boc-DMA suggests that it has a reasonable half-life in plasma, indicating potential for sustained therapeutic effects when administered .
- Synthesis and Modification : Various synthetic routes have been explored for modifying Boc-DMA to enhance its biological activity. For example, the introduction of different side chains or functional groups can lead to derivatives with improved potency against specific targets.
Q & A
Q. What is the structural significance of the Boc (tert-butoxycarbonyl) group in this compound, and how does it influence reactivity in peptide synthesis?
The Boc group serves as a temporary protecting group for the amine moiety, preventing undesired side reactions during peptide coupling. Its steric bulk enhances selectivity in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS). The tert-butyl group’s stability under acidic conditions allows selective deprotection using trifluoroacetic acid (TFA) without disrupting other functional groups, such as the dimethylamino side chain .
| Functional Group | Role in Synthesis | Deprotection Method |
|---|---|---|
| Boc (amine) | Protects α-amine | TFA or HCl/dioxane |
| Dimethylamino | Enhances solubility | Stable under SPPS conditions |
Q. How does the stereochemistry at the α-carbon impact biological activity in enzyme inhibition studies?
The (S)-configuration at the α-carbon ensures proper spatial alignment with chiral enzyme active sites. For example, in arginase I inhibition, the (S)-enantiomer of this compound showed 10-fold higher binding affinity compared to the (R)-form, as confirmed by X-ray crystallography and kinetic assays .
Q. What are the standard analytical methods for characterizing this compound’s purity and identity?
- LCMS (ES): Validates molecular weight and detects impurities (e.g., m/z = 287.3 [M+H]+).
- 1H NMR: Confirms stereochemistry and functional groups (e.g., δ 1.44 ppm for Boc tert-butyl protons).
- HPLC: Quantifies purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How can contradictory yields in SPPS involving this compound be systematically analyzed?
Discrepancies in coupling efficiency (e.g., 60–85% yields) often arise from:
- Steric hindrance: The dimethylamino group may slow acylation. Mitigate by using coupling agents like HATU instead of DCC .
- Solvent effects: Switch from DMF to NMP to improve solubility of hydrophobic intermediates.
- Monitoring tools: Use Kaiser tests or FT-IR to track real-time reaction progress .
Q. What strategies optimize the removal of byproducts during Boc deprotection in complex peptide sequences?
Q. How does the dimethylamino group influence pharmacokinetic properties in prodrug design?
The dimethylamino moiety enhances:
- Lipid solubility: LogP increases by ~0.5 units, improving blood-brain barrier penetration.
- Metabolic stability: Resists cytochrome P450 oxidation due to electron-donating effects.
- pH-dependent solubility: Protonation at physiological pH aids cellular uptake .
Q. What computational methods predict this compound’s binding modes with metalloenzymes like arginase?
- Molecular docking (AutoDock Vina): Simulate interactions with Mn²⁺ clusters in arginase’s active site.
- MD simulations (GROMACS): Assess stability of hydrogen bonds with Asp124 and His141 over 100-ns trajectories.
- QM/MM calculations: Evaluate transition-state stabilization energy for inhibitor-enzyme complexes .
Data Contradiction Analysis
Q. Why do reported yields for Argatroban synthesis vary widely (12–30%) when using this compound as an intermediate?
Key variables include:
- Pd/C hydrogenation efficiency: Incomplete deprotection of nitro groups reduces final purity.
- Chromatography resolution: Silica gel vs. reverse-phase HPLC alters recovery rates.
- Batch-to-batch variability: Impurities in the tert-butoxycarbonyl precursor affect downstream steps .
| Step | Yield Range | Critical Factor |
|---|---|---|
| Boc Deprotection | 85–95% | TFA concentration |
| Pd/C Hydrogenation | 70–80% | H₂ pressure |
| Final Purification | 50–60% | HPLC conditions |
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
